Fto-IN-5 was developed as part of a broader effort to identify effective inhibitors of FTO. This compound falls under the classification of small-molecule inhibitors, which are designed to selectively modulate the activity of specific proteins involved in disease pathways. The structural insights gained from studies on FTO have facilitated the design of such inhibitors, making them valuable tools for both research and therapeutic applications .
The synthesis of Fto-IN-5 involves a multi-step organic synthesis process. Initially, it is synthesized through a modular approach that allows for the incorporation of various functional groups to optimize its inhibitory activity. The synthesis typically starts with the condensation of appropriate precursors, followed by several modification steps such as acetylation or sulfonylation .
For example, one method includes stirring 5-amino-4-hydroxy-2-(4-chlorophenyl)-furan-3-one in dry tetrahydrofuran with potassium carbonate and a sulfonylation reagent under nitrogen atmosphere. This reaction is then followed by acidification and extraction processes to isolate the desired product .
Fto-IN-5 exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with FTO. The precise molecular formula and weight can be derived from its synthetic pathway, but detailed structural data such as bond angles and lengths typically require advanced techniques like X-ray crystallography or NMR spectroscopy for confirmation.
The structural analysis reveals critical interactions between Fto-IN-5 and the active site of FTO, particularly involving hydrogen bonds that contribute to substrate recognition .
Fto-IN-5 undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and electrophilic additions. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product.
The compound's reactivity also allows it to participate in further modifications post-synthesis, which can enhance its pharmacological properties or alter its specificity towards different substrates within the FTO enzyme family .
The mechanism of action for Fto-IN-5 primarily revolves around its ability to inhibit the demethylase activity of FTO. By binding to the active site of the enzyme, Fto-IN-5 prevents FTO from interacting with its RNA substrates, thereby stabilizing methylated RNA molecules that are otherwise targeted for demethylation.
This inhibition leads to altered gene expression profiles associated with obesity and cancer pathways. Studies have indicated that selective inhibition can be achieved by targeting specific residues within the active site that are unique to FTO compared to other demethylases in the AlkB family .
Fto-IN-5 is expected to have distinct physical properties such as solubility profiles in various solvents, melting points, and stability under different pH conditions. These properties are crucial for determining its suitability for biological applications.
Chemical properties include reactivity towards nucleophiles or electrophiles based on its functional groups. Characterization techniques like UV-visible spectroscopy, NMR, and mass spectrometry are often employed to analyze these properties comprehensively .
Fto-IN-5 has significant potential applications in scientific research, particularly in studies related to obesity, metabolic disorders, and cancer biology. As an inhibitor of FTO, it serves as a valuable tool for elucidating the role of RNA methylation in these diseases.
Moreover, ongoing research into small-molecule inhibitors like Fto-IN-5 could lead to novel therapeutic strategies aimed at modulating metabolic pathways or enhancing cancer treatment efficacy by targeting epigenetic regulators .
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1173022-22-4